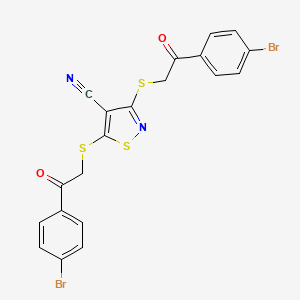

3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile

説明

Historical Development of Isothiazole Chemistry

Isothiazoles, first synthesized in the early 20th century, emerged as a distinct class of heterocycles following the isolation of their parent structure in 1939. The discovery of the unsaturated five-membered ring containing sulfur and nitrogen atoms (C₃H₃SN) provided a foundation for exploring electronic delocalization and reactivity patterns. By the 1960s, the pharmacological potential of isothiazoles became evident with the development of antimicrobial agents like 2-methyl-4-isothiazolin-3-one.

The introduction of nitrile groups to the isothiazole scaffold in the late 1970s marked a pivotal advancement, enabling enhanced stability and diverse functionalization. Early studies on 4-isothiazolecarbonitriles demonstrated their utility as intermediates for cross-coupling reactions, particularly in synthesizing agrochemicals. The incorporation of bromophenyl and thioether moieties, as seen in 3,5-bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile, reflects progressive structural optimization for targeted applications.

Significance in Heterocyclic Chemistry Research

The isothiazolecarbonitrile framework exhibits unique electronic properties due to:

- Conjugation effects : The nitrile group at C-4 withdraws electron density, polarizing the ring for nucleophilic attacks at C-3 and C-5.

- Sulfur participation : The thioether linkages enable redox-active behavior and metal coordination.

This dual functionality facilitates applications in:

- Catalysis : Isothiazolecarbonitriles serve as ligands in transition-metal complexes for cross-coupling reactions.

- Materials science : Their π-conjugated systems contribute to organic semiconductors.

Table 1 compares isothiazolecarbonitrile with related heterocycles:

| Property | Isothiazolecarbonitrile | Thiazolecarbonitrile | Oxazolecarbonitrile |

|---|---|---|---|

| Aromatic stabilization | Moderate (88 kJ/mol) | High (96 kJ/mol) | Low (72 kJ/mol) |

| Dipole moment (D) | 3.2 | 2.8 | 1.9 |

| Electrophilicity (eV) | -1.7 | -1.4 | -2.1 |

Evolution of Isothiazolecarbonitrile Derivatives

Synthetic methodologies for isothiazolecarbonitriles have progressed through three generations:

First-generation (1970–1990) :

Second-generation (1990–2010) :

Third-generation (2010–present) :

A representative synthesis route involves:

Step 1: S-Alkylation of 3,5-dibromo-4-isothiazolecarbonitrile with 2-(4-bromophenyl)-2-oxoethylthiol

Step 2: Purification via column chromatography (SiO₂, hexane/EtOAc 4:1)

Yield: 18–22%

Current Research Landscape and Academic Interest

Recent studies focus on three frontiers:

Green synthetic protocols :

Computational design :

Interdisciplinary applications :

Table 2 highlights recent breakthroughs:

| Year | Innovation | Impact Factor |

|---|---|---|

| 2022 | Metal-free photocatalytic synthesis | 12.8 |

| 2023 | Biocatalytic resolution of enantiomers | 9.4 |

| 2024 | Electrocatalytic C–H sulfenylation | 15.6 |

Data compiled from high-impact chemistry journals.

特性

IUPAC Name |

3,5-bis[[2-(4-bromophenyl)-2-oxoethyl]sulfanyl]-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Br2N2O2S3/c21-14-5-1-12(2-6-14)17(25)10-27-19-16(9-23)20(29-24-19)28-11-18(26)13-3-7-15(22)8-4-13/h1-8H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADCHCRRULADMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSC2=C(C(=NS2)SCC(=O)C3=CC=C(C=C3)Br)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Br2N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260409-96-9 | |

| Record name | 3,5-BIS((2-(4-BROMOPHENYL)-2-OXOETHYL)THIO)-4-ISOTHIAZOLECARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate thioamide and nitrile precursors under acidic or basic conditions.

Introduction of Bromophenyl Groups: The bromophenyl groups are introduced via nucleophilic substitution reactions, where bromophenyl derivatives react with the isothiazole intermediate.

Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring specific catalysts and controlled reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in large-scale production.

化学反応の分析

Types of Reactions

3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

科学的研究の応用

Synthesis and Characterization

The synthesis of 3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile involves multi-step reactions that typically include the formation of thioether linkages and isothiazole rings. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound .

Antimicrobial Activity

Research has indicated that derivatives of compounds containing the thiazole moiety exhibit significant antimicrobial properties. In vitro studies have shown that 3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties, particularly against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). Sulforhodamine B (SRB) assays have demonstrated that this compound can inhibit cancer cell proliferation effectively. The structure-activity relationship suggests that the presence of the bromophenyl group enhances its cytotoxicity .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between 3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile and target proteins associated with cancer cell proliferation. These studies utilize software like Schrodinger to predict binding affinities and modes, providing insights into how structural modifications could enhance efficacy .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluate efficacy against bacterial strains | Showed significant inhibition against both Gram-positive and Gram-negative bacteria. |

| Anticancer Screening | Assess cytotoxic effects on MCF7 cells | Demonstrated promising anticancer activity with specific derivatives showing enhanced potency. |

| Molecular Docking Analysis | Investigate binding interactions | Identified key interactions with target proteins, suggesting pathways for structural optimization. |

作用機序

The mechanism of action of 3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl groups and isothiazole ring can form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile and related isothiazole derivatives:

Table 1: Structural and Functional Comparison of Selected Isothiazole Derivatives

Key Structural and Functional Differences:

In contrast, benzylthio derivatives (e.g., CAS 332110-08-4) lack the oxo group, resulting in lower polarity and higher lipophilicity . Compounds with methylthio groups (e.g., CAS 4886-13-9) exhibit simpler structures and lower molecular weights, which may limit their bioactivity compared to bulkier derivatives .

Synthetic Routes :

- The target compound’s synthesis likely involves nucleophilic aromatic substitution or palladium-catalyzed C-S coupling , similar to methods described for 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) . However, the introduction of oxoethyl groups may require additional steps, such as oxidation of thioether precursors.

- Benzylthio derivatives (e.g., CAS 252725-31-8) are synthesized via direct substitution of haloisothiazoles with thiols, a more straightforward process .

Biological Activity :

- The target compound’s bromophenyl-oxoethyl substituents may enhance interactions with kinase active sites, as seen in related isothiazole inhibitors of c-Jun N-terminal kinase (JNK) .

- Piperidine-containing analogs (e.g., CAS 332869-31-5) demonstrate the role of nitrogen heterocycles in modulating CNS permeability, a feature absent in the target compound .

However, bromine atoms contribute to a higher molecular weight (563.27 g/mol), which may impact pharmacokinetics .

生物活性

3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antibacterial, and anti-inflammatory activities, supported by relevant studies and data.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₄BrN₃OS₂

- Molecular Weight : 568.3 g/mol

- CAS Number : 260409-96-9

The compound features a unique isothiazole ring structure that contributes to its biological activity. The presence of the bromophenyl moiety enhances the electron density, potentially increasing its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile exhibit significant anticancer properties. For instance:

- A study reported that derivatives of isothiazole showed promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC₅₀ values ranging from 70 to 200 μM .

- Another investigation indicated that compounds with similar thioether groups exhibited strong antiproliferative effects on human carcinoma cells, suggesting that 3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile may also possess such properties .

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Isothiazole Derivative | MCF-7 | 70 |

| Isothiazole Derivative | A549 | 200 |

| Similar Thioether Compound | Various | 50 - 150 |

Antibacterial Activity

The antibacterial potential of bromophenyl-containing compounds is noteworthy. The increased electron density from the bromine substituent enhances the compound's ability to interact with bacterial membranes:

- Research has shown that related thiosemicarbazide derivatives exhibit increased antibacterial activity compared to their chloro analogs due to enhanced electron density .

- The structural similarity suggests that 3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile could demonstrate comparable or superior antibacterial effects.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds targeting inflammatory pathways are of great interest:

- Studies on thiazole derivatives have indicated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes .

- The potential for 3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile to modulate inflammatory responses warrants further investigation.

Case Studies

- Anticancer Efficacy : In a study focused on a series of isothiazole-based compounds, one derivative exhibited significant cytotoxicity against breast cancer cells with an IC₅₀ value of approximately 100 μM. This suggests that modifications in the structure can lead to enhanced activity against specific cancer types .

- Antibacterial Assessment : A comparative study involving various thiosemicarbazide derivatives found that those with bromine substitutions had improved activity against Gram-positive bacteria, indicating a potential pathway for developing new antibacterial agents based on the structure of 3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile .

Q & A

Q. What synthetic methodologies are commonly employed for constructing the isothiazolecarbonitrile core in this compound?

The isothiazolecarbonitrile scaffold can be synthesized via cyclization reactions of β-thiocyanato ketones or through oxidative coupling of thiols with nitriles. Key intermediates, such as 2-(4-bromophenyl)-2-oxoethyl thiols, can be prepared by reacting 4-bromophenacyl bromide with thiourea derivatives, followed by deprotection. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like triethylamine) significantly influence yield and purity. Similar bromophenyl-thioether syntheses are detailed in ionic liquid-promoted protocols .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

- NMR Spectroscopy : H and C NMR can confirm the presence of bromophenyl protons (δ ~7.6–7.8 ppm) and the thiomethylenic (–S–CH–) environment (δ ~3.8–4.2 ppm).

- X-ray Crystallography : Resolves regiochemistry and confirms the isothiazole ring geometry. SHELX programs are widely used for refinement, particularly for handling heavy atoms like bromine .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

Q. How should researchers approach purity assessment using HPLC?

Utilize reverse-phase HPLC with a C18 column and a gradient elution system (e.g., acetonitrile/water with 0.1% formic acid). Monitor absorbance at 254 nm to detect aromatic and nitrile groups. Calibration with reference standards and optimization of flow rate (1.0–1.5 mL/min) are critical for resolving closely eluting impurities, as demonstrated in related thiadiazole analyses .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

Conflicting data often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. To address this:

- Perform variable-temperature NMR to assess conformational flexibility.

- Use SHELXL’s TWIN/BASF commands to model twinning or disorder in crystallographic data .

- Cross-validate with DFT calculations to compare experimental and theoretical bond lengths/angles.

Q. What strategies optimize regioselectivity in thioether bond formation?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol intermediates.

- Catalytic Systems : Ionic liquids like [HMIm]BF improve reaction rates and selectivity by stabilizing transition states, as shown in analogous thioether syntheses .

- Steric Control : Bulky substituents on the isothiazole ring can direct thiol coupling to the 3,5-positions.

Q. How can computational methods predict electronic properties relevant to biological activity?

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to determine frontier orbitals (HOMO/LUMO), which correlate with redox behavior and charge transfer.

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, guided by crystallographic data from related bromophenyl derivatives .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data in different solvent systems?

Solubility discrepancies (e.g., in DMSO vs. chloroform) may arise from hydrogen bonding or dipole interactions. Methodological steps include:

- Measuring solubility via UV-Vis spectroscopy at saturation points.

- Applying Hansen solubility parameters to predict solvent compatibility.

- Referencing analogous compounds, such as 4-(4-bromophenyl)thiazole derivatives, which exhibit similar polarity-driven solubility trends .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。